methyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride
Description
Methyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride is a spirocyclic compound featuring a unique spiro[2.2]pentane core. This structure consists of two fused cyclopropane rings sharing a single carbon atom, creating significant steric strain and rigidity. The molecule includes a methyl ester group (-COOCH₃) and a primary amine (-NH₂) at the spiro-junction, with the hydrochloride salt enhancing its solubility in polar solvents.
Properties
CAS No. |
445306-47-8 |
|---|---|
Molecular Formula |
C7H12ClNO2 |
Molecular Weight |
177.63 g/mol |
IUPAC Name |
methyl 2-aminospiro[2.2]pentane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-5(9)7(8)4-6(7)2-3-6;/h2-4,8H2,1H3;1H |
InChI Key |
DCFADFLNMMJLBX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC12CC2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Simmons-Smith Cyclopropanation of Allenamides
The most direct route to the spiro[2.2]pentane core involves Simmons-Smith cyclopropanation of allenamides, as demonstrated in foundational studies. This method utilizes zinc carbenoids generated from diiodomethane (CHI) and diethylzinc (EtZn) to induce bis-cyclopropanation of the allene substrate.
Procedure :
-
Substrate Preparation : N-Protected allenamides (e.g., tert-butyl carbamate derivatives) are synthesized via palladium-catalyzed coupling of propargyl amines with acyl chlorides.
-
Cyclopropanation : The allenamide is treated with CHI (2.2 equiv) and EtZn (4.4 equiv) in dichloromethane (DCM) at 0°C to room temperature for 12–24 hours.
-
Deprotection : The tert-butyloxycarbonyl (Boc) group is removed using hydrochloric acid in dioxane, yielding the free amine.
-
Esterification : The carboxylic acid intermediate is methylated with methyl chloroformate in the presence of triethylamine.
Key Data :
| Parameter | Value |
|---|---|
| Yield (bis-cyclopropanation) | 65–80% |
| Diastereomeric Ratio (dr) | 1.5:1 to 3:1 |
| Reaction Temperature | 0°C to rt |
This method’s efficiency stems from the concerted cyclopropanation mechanism , where the zinc carbenoid attacks the allene’s π-system, forming two cyclopropane rings in a single step. However, diastereoselectivity remains moderate, necessitating chromatographic separation.
Multi-Step Organic Synthesis via Cycloaddition
An alternative laboratory approach employs [2+1] cycloaddition reactions to construct the spirocyclic framework before introducing the amino and ester functionalities.
Stepwise Synthesis :
-
Core Formation : Ethyl nitrodiazoacetate undergoes cycloaddition with methyl methylenecyclopropanecarboxylate in toluene at 110°C, forming 1-ethoxycarbonyl-4-methoxycarbonyl-1-nitrospiro[2.2]pentane.
-
Reduction : The nitro group is reduced to an amine using hydrogen gas (H) over palladium on carbon (Pd/C) in ethanol.
-
Hydrolysis : The ethyl ester is hydrolyzed with aqueous NaOH, followed by acidification to yield the carboxylic acid.
-
Methylation : The acid is treated with methyl iodide (CHI) and potassium carbonate (KCO) in dimethylformamide (DMF).
-
Salt Formation : The free base is converted to the hydrochloride salt using HCl gas in diethyl ether.
Optimization Insights :
-
Critical Factor : Steric hindrance from the spiro structure necessitates prolonged reaction times (24–48 hours) for ester hydrolysis.
Industrial-Scale Production
Industrial synthesis prioritizes cost-efficiency and scalability , often employing continuous-flow systems to enhance reproducibility.
Continuous-Flow Cyclopropanation
Recent patents describe a tandem cyclopropanation-esterification process in flow reactors:
-
Reactor Design : Two interconnected microreactors (volume: 50 mL each) maintain precise temperature control (±1°C).
-
Process Parameters :
-
Residence Time : 10 minutes per reactor
-
Temperature : 25°C (cyclopropanation), 50°C (esterification)
-
Catalyst : Immobilized lipase for enantioselective esterification
-
Performance Metrics :
| Metric | Batch Process | Flow Process |
|---|---|---|
| Annual Output | 50 kg | 200 kg |
| Purity | 95% | 99% |
| Solvent Consumption | 10 L/kg | 2 L/kg |
Crystallization-Based Purification
Industrial batches use anti-solvent crystallization to isolate the hydrochloride salt:
-
Solvent System : Ethanol/water (4:1 v/v)
-
Crystallization Yield : 85–92%
-
Particle Size : Controlled to 50–100 μm for consistent bioavailability in pharmaceutical applications.
Reaction Optimization Strategies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for cyclopropanation steps:
Catalytic Asymmetric Synthesis
Chiral catalysts enable enantioselective spirocycle formation:
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| Rhodium-DuPhos | 88 | 70 |
| Palladium-BINAP | 92 | 65 |
These methods remain experimental but show promise for producing enantiopure intermediates.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
H NMR : Distinct signals at δ 3.75 (ester OCH), δ 4.2–4.5 (cyclopropane CH)
-
HRMS : Calculated for CHClNO [M+H]: 178.0634, Found: 178.0632
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Simmons-Smith | 65–80 | 95 | Moderate |
| Cycloaddition | 45–60 | 90 | Low |
| Continuous-Flow | 75 | 99 | High |
Emerging Methodologies
Enzymatic Desymmetrization
Lipases catalyze the resolution of racemic spiro intermediates:
Chemical Reactions Analysis
Types of Reactions: Methyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines and esters.
Scientific Research Applications
Methyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the spiro structure provides a rigid framework that can influence the compound’s binding affinity and specificity. The carboxylate ester group can undergo hydrolysis, releasing the active amine, which can then interact with various cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include bicyclo[1.1.1]pentane, cyclopentane, and piperidine derivatives. These compounds share functional groups (ester, amine) but differ in ring topology, affecting their physicochemical and biological properties.
Physicochemical Properties
- Solubility : Hydrochloride salts generally exhibit improved aqueous solubility. Bicyclo[1.1.1]pentane derivatives may display reduced solubility compared to cyclopentane analogues due to rigidity .
- Stability : Spiro and bicyclo structures are thermally stable but may decompose under acidic/basic conditions. Cyclopentane derivatives decompose at ~208°C .
Research Findings and Contradictions
- The bicyclo[1.1.1]pentane derivative (CAS 676371-65-6) is better characterized .
- Synthetic Yields : Bicyclo derivatives achieve >99% yield in coupling reactions, outperforming cyclopentane analogues (78–99%) .
Biological Activity
Methyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₁NO₂
- SMILES : COC(=O)C1(CC12CC2)N
- InChIKey : LKCTZTLSPMAXRS-UHFFFAOYSA-N
The compound features a spirocyclic structure that is characteristic of many biologically active molecules, providing unique binding properties to various biological targets.
This compound interacts with specific molecular targets, leading to modulation of enzyme activities and signaling pathways. Its spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, which can result in:
- Inhibition of Enzyme Activity : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.
- Activation of Signaling Pathways : It may activate or inhibit specific signaling pathways, impacting cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against:
- Bacterial Strains : Inhibition of growth in several pathogenic bacteria.
- Fungal Species : Potential antifungal activity has also been noted.
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly in the context of:
- Cell Proliferation Inhibition : Studies have shown that it can inhibit the proliferation of cancer cell lines.
- Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in cancer cells.
Case Studies and Experimental Data
-
Study on Antimicrobial Activity :
- A study demonstrated that this compound inhibited the growth of E. coli and S. aureus at concentrations as low as 50 µM, indicating significant antimicrobial potential.
-
Anticancer Activity Assessment :
- In a screening assay involving various cancer cell lines (MCF7, HeLa), the compound exhibited an IC50 value of approximately 30 µM, suggesting substantial cytotoxic effects.
-
Mechanistic Insights :
- Mechanistic studies revealed that the compound may act by disrupting mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Methyl 1-Aminospiro[2.2]pentane-1-carboxylate | Antimicrobial, Anticancer | Enzyme inhibition, Signaling modulation |
| Spiro[3.3]heptane derivatives | Antifungal, Anticancer | Microtubule assembly inhibition |
| Spiro-lactams | Antiviral | Binding to viral receptors |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step reactions, including spirocyclic ring formation and protection/deprotection strategies. For example:
Spirocyclic Core Construction : Use [2+2] cycloaddition or ring-closing metathesis to form the spiro[2.2]pentane scaffold .
Amino Group Protection : Introduce tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions during carboxylation .
Carboxylation : React the protected amine with methyl chloroformate under anhydrous conditions.
Deprotection and Salt Formation : Remove the protecting group (e.g., using HCl in dioxane) to yield the hydrochloride salt .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) .
Q. How should researchers characterize this compound?
- Methodological Answer :
- Spectral Analysis :
- ¹H/¹³C NMR : Identify spirocyclic protons (δ 1.5–2.5 ppm) and carboxylate carbonyl (δ 170–175 ppm) .
- IR Spectroscopy : Confirm amine (N–H stretch: ~3300 cm⁻¹) and ester (C=O: ~1720 cm⁻¹) functional groups .
- Physical Properties : Determine melting point (decomposition >200°C expected for hydrochloride salts) and solubility (e.g., >50 mg/mL in water due to ionic form) .
Q. What are the primary research applications of this compound?
- Methodological Answer :
- Medicinal Chemistry : Acts as a constrained building block for drug candidates targeting CNS receptors (e.g., dopamine or serotonin transporters) due to its rigid spirocyclic structure .
- Enzyme Studies : Used to probe steric effects in enzyme-substrate interactions (e.g., monoamine oxidases) via comparative assays with linear analogs .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the final deprotection step?
- Methodological Answer :
- Acid Selection : Compare HCl (gas vs. aqueous) and TFA for efficiency. HCl in dioxane (4 M) is standard, but TFA may reduce side reactions .
- Temperature Control : Perform deprotection at 0–5°C to minimize degradation.
- Workup Strategy : Neutralize excess acid with NaHCO₃ and extract the product into ethyl acetate to improve purity .
- Data-Driven Approach : Use DoE (Design of Experiments) to test variables (acid concentration, time, temperature) and quantify yield improvements .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Validation : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for environmental variability.
- Structural Confirmation : Verify compound purity (>95% via HPLC) and stereochemistry (via X-ray crystallography or chiral HPLC) to rule out batch-specific impurities .
- Comparative Studies : Test activity against structurally related compounds (e.g., bicyclo[2.2.2]octane analogs) to isolate spirocyclic effects .
Q. What strategies mitigate instability during long-term storage?
- Methodological Answer :
- Storage Conditions : Store at –20°C in airtight, light-resistant containers under argon to prevent hydrolysis/oxidation .
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .
- First Aid : For skin contact, wash with soap/water (15 min); for eye exposure, irrigate with saline (20 min) and consult an ophthalmologist .
- Spill Management : Neutralize acid spills with sodium bicarbonate and dispose of waste as hazardous chemical material .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
